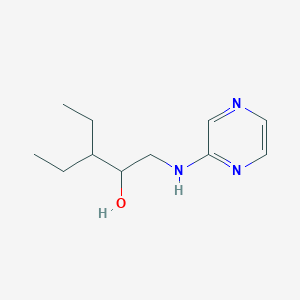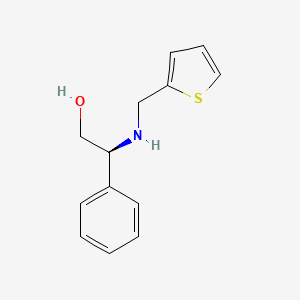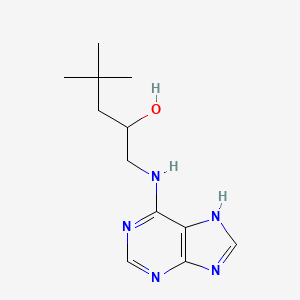
1,1-dioxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-dioxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-4-carboxamide is a chemical compound that has been gaining attention in the scientific community for its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1,1-dioxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-4-carboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the growth of microorganisms by interfering with their metabolic processes. It has also been proposed that this compound may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects on various cell types. This compound has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to induce apoptosis in cancer cells and to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1,1-dioxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-4-carboxamide in lab experiments is its broad-spectrum antimicrobial activity. This compound has been found to be effective against a wide range of microorganisms, making it a useful tool for studying the mechanisms of microbial growth and metabolism. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal of this compound are necessary to ensure the safety of researchers.
Future Directions
There are several future directions for the study of 1,1-dioxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-4-carboxamide. One area of research is the development of new derivatives of this compound with improved antimicrobial, anticancer, and neuroprotective properties. Another area of research is the investigation of the mechanism of action of this compound to better understand its effects on microorganisms, cancer cells, and neurons. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored.
Synthesis Methods
The synthesis of 1,1-dioxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-4-carboxamide involves the reaction of 2,2,2-trifluoroethylamine with 2-mercaptobenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with phosgene to obtain the final product.
Scientific Research Applications
1,1-dioxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-4-carboxamide has shown potential applications in various fields of scientific research. It has been studied for its antimicrobial, antifungal, and antiviral properties. This compound has also been found to have potential as an anticancer agent and as a neuroprotective agent.
Properties
IUPAC Name |
1,1-dioxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O3S/c9-8(10,11)6-12-7(14)13-2-1-4-17(15,16)5-3-13/h1-6H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFOOSKNJZFEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone](/img/structure/B6628957.png)



![N-[2-(1,3-thiazol-2-yl)propan-2-yl]-2H-triazole-4-carboxamide](/img/structure/B6628982.png)
![[4-[(1-Propan-2-ylpyrazol-3-yl)methylamino]oxan-4-yl]methanol](/img/structure/B6628992.png)


![3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one](/img/structure/B6629009.png)


